molecular formula C10H10ClNO B13105124 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride CAS No. 126535-38-4

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride

Cat. No.: B13105124
CAS No.: 126535-38-4
M. Wt: 195.64 g/mol
InChI Key: JMQFQLHWSFDDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride typically involves the reaction of 2-Methyl-2,3-dihydro-1H-indole with thionyl chloride. The reaction is carried out under reflux conditions, where the indole derivative is treated with thionyl chloride in an inert solvent like dichloromethane. The reaction proceeds with the formation of the carbonyl chloride group at the nitrogen atom of the indole ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

    Alcohols: Formed by reduction reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride involves its interaction with various molecular targets. The carbonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can be exploited in drug design to target specific enzymes or receptors . The indole ring system also contributes to the compound’s biological activity by interacting with various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2,3-dihydro-1H-indole-1-methanol
  • 2-Methyl-2,3-dihydro-1H-indole-1-carboxylic acid
  • 2-Methyl-2,3-dihydro-1H-indole-1-thiol

Uniqueness

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to other similar compounds. This functional group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

126535-38-4

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

2-methyl-2,3-dihydroindole-1-carbonyl chloride

InChI

InChI=1S/C10H10ClNO/c1-7-6-8-4-2-3-5-9(8)12(7)10(11)13/h2-5,7H,6H2,1H3

InChI Key

JMQFQLHWSFDDNB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.